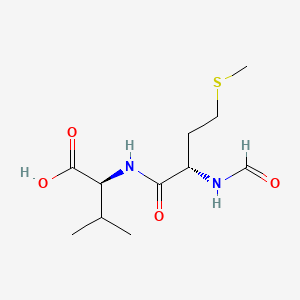
For-Met-Val-OH
Overview
Description
“For-Met-Val-OH” is a peptide compound . It has a molecular formula of C11H20N2O4S and a molecular weight of 276.35300 . It is also known as 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid .
Synthesis Analysis
“this compound” is a synthetic molecule that has been shown to inhibit the growth of bacteria by binding to the ribosomal subunit, thereby inhibiting protein synthesis . This compound was synthesized in vitro and has been shown to be effective against single-stranded DNA .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.35300, a density of 1.191g/cm3, a boiling point of 598.9ºC at 760mmHg, and a flash point of 316ºC . The exact mass is 276.11400, and the LogP value is 1.49720 .
Scientific Research Applications
Genetic Influence on Behavior and Memory
Methionine and valine are implicated in genetic studies related to brain function and disorders. A variant involving methionine substitution for valine (Val66Met) in the brain-derived neurotrophic factor (BDNF) gene shows significant implications for anxiety, memory, and hippocampal function. Studies reveal that this polymorphism affects memory and anxiety-related behaviors, potentially influencing susceptibility to psychiatric disorders such as depression and schizophrenia (Chen et al., 2006); (Egan et al., 2003).
Molecular Dynamics and Corrosion Inhibition
In the field of materials science, methionine and valine have been studied for their potential as corrosion inhibitors. Research indicates that these amino acids can significantly protect steel against corrosion, demonstrating the practical applications of these compounds in industrial settings (Zhang et al., 2018).
Neuroplasticity and Psychiatric Disorders
The role of Val66Met polymorphism in BDNF gene also extends to neuroplasticity and its association with various psychiatric disorders. Meta-analyses and case-control studies have linked this polymorphism to substance-related disorders, eating disorders, and schizophrenia, highlighting its potential impact on the development and treatment of these conditions (Gratacós et al., 2007).
Radiolytic Oxidation Studies
Research on the oxidative radiolysis process of dipeptides, including methionine-valine (Met-Val) and its reverse sequence, provides insights into the structural changes and chemical behavior under oxidative stress, with implications for understanding the stability and reactivity of peptide bonds in various conditions (Archirel et al., 2019).
Mechanism of Action
Target of Action
N-Formyl-Met-Val, also known as For-Met-Val-OH, is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes .
Mode of Action
The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The formyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The biochemical pathways affected by N-Formyl-Met-Val involve the initiation of protein synthesis. The compound plays a crucial role in the protein synthesis of bacteria, mitochondria, and chloroplasts .
Pharmacokinetics
The pharmacokinetics of N-Formyl-Met-Val involve its rapid excretion via the renal pathway with minimal kidney retention . The compound is effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond .
Result of Action
The molecular and cellular effects of N-Formyl-Met-Val’s action involve the initiation of protein synthesis. The compound is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .
Safety and Hazards
Safety measures for handling “For-Met-Val-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
For-Met-Val-OH plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which are enzymes involved in the oxidation of methionine-containing peptides .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to promote neurite outgrowth in PC12 cells when combined with dibutyryl cyclic adenosine monophosphate (Bt2cAMP) . This effect suggests that this compound may play a role in neuronal development and regeneration.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with flavin-containing monooxygenases (FMO) 1 and FMO3. These enzymes catalyze the oxidation of methionine residues in the dipeptide, leading to the formation of sulfoxides
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, and its activity can be maintained over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can promote neurite outgrowth without causing significant toxicity . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to the oxidation of methionine-containing peptides. The compound interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which catalyze the formation of sulfoxides
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues, which in turn influence its biological activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and potentially the nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is essential for its activity and function in promoting neurite outgrowth.
properties
IUPAC Name |
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZMYBRYTYGZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952230 | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29790-45-2 | |
| Record name | N-Formylmethionylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that the improved YLA peptide suffers from low enzymatic stability. What strategies can be employed to enhance the stability of such therapeutic peptides while retaining their immunological activity?
A: The research explores introducing modifications near the peptide's scissile bond to improve enzymatic resistance without compromising its ability to stimulate CTL responses. [] Several analogues were synthesized and tested, leading to the identification of three promising candidates demonstrating both enhanced enzymatic stability and efficient CTL stimulation. [] This highlights the potential of targeted modifications in optimizing peptide stability, a critical factor for their therapeutic application. Further research can explore additional strategies like cyclization, backbone modifications, or incorporating non-natural amino acids to further enhance stability and half-life in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




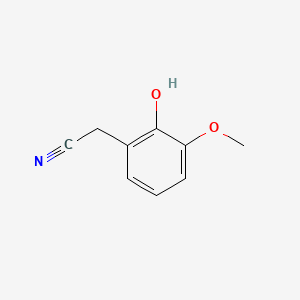

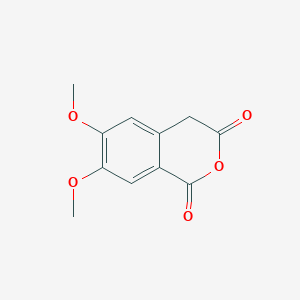
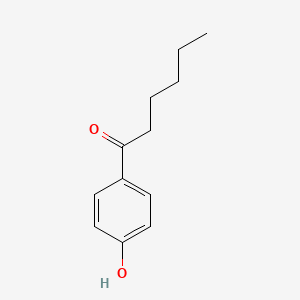

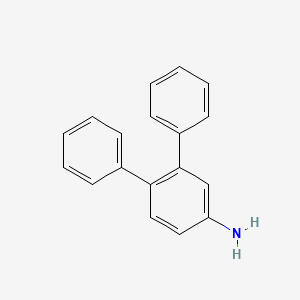
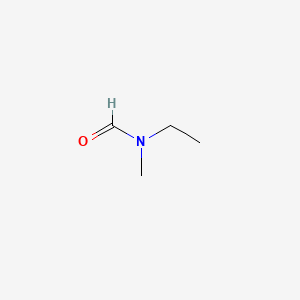

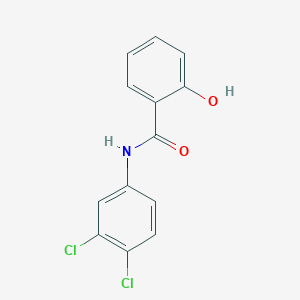
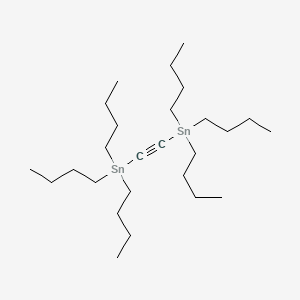
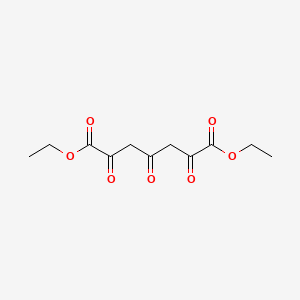

![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)